molecular formula C14H14BrNO2S B11993686 N-(2-bromo-4-methylphenyl)-4-methylbenzenesulfonamide CAS No. 87995-68-4

N-(2-bromo-4-methylphenyl)-4-methylbenzenesulfonamide

Cat. No.: B11993686
CAS No.: 87995-68-4
M. Wt: 340.24 g/mol
InChI Key: UGVHBURDLZFBOE-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a benzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-4-methylbenzenesulfonamide typically involves the reaction of 2-bromo-4-methylaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The sulfonamide group can be reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include azides or nitriles.

    Oxidation Reactions: Products include carboxylic acids.

    Reduction Reactions: Products include amines or alcohols.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-4-methylbenzenesulfonamide is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions and protein functions.

    Medicine: Potential use in the development of pharmaceuticals due to its bioactive properties.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromo-4-methylphenyl)-4-phenoxybutanamide
  • N-(4-bromophenyl)acetamide
  • 2-bromo-4-methylacetanilide

Uniqueness

N-(2-bromo-4-methylphenyl)-4-methylbenzenesulfonamide is unique due to its specific substitution pattern and the presence of both bromine and sulfonamide groups. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

N-(2-bromo-4-methylphenyl)-4-methylbenzenesulfonamide, a sulfonamide derivative, has garnered interest in various fields due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

  • Chemical Formula : C13_{13}H12_{12}BrN1_{1}O2_{2}S
  • CAS Number : 87995-68-4
  • Molecular Weight : 327.21 g/mol

The compound features a bromine atom and a sulfonamide group, which are critical for its biological activity. The unique substitution pattern contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonamide group can inhibit enzyme activity, while the bromine atom enhances binding affinity to certain targets. This dual functionality allows the compound to modulate various biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for several strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Streptococcus pneumoniae100

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines, including breast cancer and osteosarcoma. The mechanism involves the induction of apoptosis and cell cycle arrest, as detailed in the case studies below.

Case Study 1 : In vitro studies on MCF-7 breast cancer cells revealed that treatment with this compound led to a significant reduction in cell viability (p < 0.05), with IC50_{50} values around 30 µM.

Case Study 2 : The compound was tested on osteosarcoma cells, where it exhibited a dose-dependent inhibition of growth, with effective concentrations ranging from 10 µM to 50 µM over a 72-hour period.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other sulfonamide derivatives.

Compound Biological Activity Unique Features
N-(2-bromo-4-chlorophenyl)-4-methylbenzenesulfonamideModerate antimicrobial activityChlorine substitution
N-(4-methylphenyl)-4-methylbenzenesulfonamideLow anticancer activityLacks halogen substituents
N-(2-bromo-6-phenyl)-4-methylbenzenesulfonamideHigh cytotoxicity against leukemia cellsAdditional phenyl group

The presence of the bromine atom in this compound enhances its biological activity compared to compounds lacking such halogen substituents.

Research Applications

This compound serves as a valuable building block in synthetic chemistry and medicinal research:

  • Synthesis of Complex Molecules : Used as an intermediate in the preparation of more complex pharmacologically active compounds.
  • Biological Probes : Acts as a tool for studying enzyme interactions and understanding biochemical pathways.
  • Pharmaceutical Development : Its bioactive properties make it a candidate for further investigation in drug development targeting bacterial infections and cancer therapies.

Properties

CAS No.

87995-68-4

Molecular Formula

C14H14BrNO2S

Molecular Weight

340.24 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H14BrNO2S/c1-10-3-6-12(7-4-10)19(17,18)16-14-8-5-11(2)9-13(14)15/h3-9,16H,1-2H3

InChI Key

UGVHBURDLZFBOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)C)Br

Origin of Product

United States

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